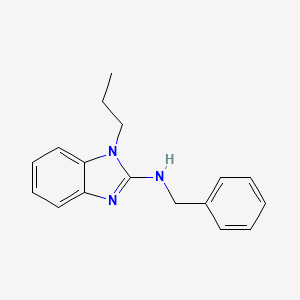
N-Ethyl-N-(4-nitrophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(4-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C9H12N2O4S It is characterized by the presence of an ethyl group, a nitrophenyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of N-ethylmethanesulfonamide with 4-nitrobenzene. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-N-(4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Reduction: The major product is N-Ethyl-N-(4-aminophenyl)methanesulfonamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products vary based on the oxidizing agent and reaction conditions.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(4-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
- N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
- N-Methyl-N-(4-nitrophenyl)methanesulfonamide
- N-Ethyl-N-(4-aminophenyl)methanesulfonamide
Comparison: N-Ethyl-N-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the nitro group at the para position, which influences its reactivity and interactions. Compared to its analogs, such as N-Ethyl-N-(2-nitrophenyl)methanesulfonamide, the para-substituted compound may exhibit different chemical and biological properties. The presence of the ethyl group also distinguishes it from N-Methyl-N-(4-nitrophenyl)methanesulfonamide, potentially affecting its solubility and reactivity.
Propiedades
IUPAC Name |
N-ethyl-N-(4-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-4-6-9(7-5-8)11(12)13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMNFWAJDNMSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)



![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)
![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

